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Introduction

PF-05175157 is a potent, orally bioavailable small molecule inhibitor of Acetyl-CoA
Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway.[1][2] ACC
catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in the production
of fatty acids.[3] Cancer cells often exhibit upregulated de novo fatty acid synthesis to meet the
demands of rapid proliferation, membrane biogenesis, and protein modification.[3] Inhibition of
ACC by PF-05175157 presents a promising therapeutic strategy to disrupt these processes
and impede tumor growth.[3]

These application notes provide a detailed experimental protocol for evaluating the in vivo
efficacy of PF-05175157 in preclinical xenograft models of cancer. The protocols outlined below
cover the establishment of both cell line-derived xenografts (CDX) and patient-derived
xenografts (PDX), drug formulation and administration, and methods for assessing anti-tumor
activity.

Mechanism of Action and Signaling Pathway

PF-05175157 inhibits both ACC1 and ACC2 isoforms, leading to a depletion of malonyl-CoA.[1]
[2] This has two major downstream effects:
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« Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate for fatty
acid synthase (FASN), thereby decreasing the production of fatty acids required for
membrane synthesis and energy storage.

» Stimulation of Fatty Acid Oxidation: In the mitochondria, ACC2 inhibition leads to decreased
malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1).
This results in increased transport of fatty acids into the mitochondria for (-oxidation.

The signaling pathway affected by PF-05175157 is depicted below.
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Figure 1: PF-05175157 Mechanism of Action.
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Data Presentation

The following tables summarize the in vivo efficacy of PF-05175157 and other ACC inhibitors in
various xenograft models.

Table 1: Efficacy of PF-05175157 in Xenograft Models

Treatment
Xenograft
Cancer Type Dose & Outcome Reference
Model
Schedule
20 mg/kg, oral Significantly

Triple-Negative

Patient-Derived

gavage, twice

delayed tumor

[1]

Breast Cancer Xenograft (PDX) )
daily growth
) ) 20 mg/kg, Significantly
Triple-Negative MDA-MB-468 ] )
intraperitoneal, delayed tumor [1]
Breast Cancer (CDX) )
daily growth
Decreased
proliferation
] ) 50 pmol/L, ex (Ki67) and
Patient-Derived ) )
Prostate Cancer vivo culture for increased [2]
Explants )
48 hours apoptosis
(cleaved
caspase-3)

Table 2: Efficacy of Other ACC Inhibitors in Xenograft Models
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Treatment
o Cancer Xenograft
Inhibitor Dose & Outcome Reference
Type Model
Schedule
Non-Small o
N Inhibited
ND-646 Cell Lung A549 (CDX) Not specified [415]
tumor growth
Cancer
Patient-
Pancreatic Derived -~ Blocked
BAY ACC002 Not specified
Cancer Xenograft tumor growth
(PDX)

Experimental Protocols

The following protocols provide a general framework for studying PF-05175157 in xenograft

models. Specific parameters may need to be optimized for different cell lines and tumor types.

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol describes the subcutaneous implantation of cancer cell lines into immunodeficient

mice.

Materials:

Cancer cell line of interest (e.g., MDA-MB-468)

Immunodeficient mice (e.g., NSG, NOD/SCID)

Complete cell culture medium

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Trypsin-EDTA

Matrigel (optional)

Syringes (1 mL) and needles (25-27 gauge)
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Figure 2: Cell Line-Derived Xenograft Workflow.

Procedure:

e Cell Culture: Culture cancer cells in their recommended complete medium until they reach
the exponential growth phase (approximately 80-90% confluency).

e Cell Harvest:

o Wash the cells with sterile PBS.

o Add trypsin-EDTA and incubate until cells detach.

o Neutralize the trypsin with complete medium and transfer the cell suspension to a conical
tube.

o Centrifuge at 300 x g for 5 minutes.

o Aspirate the supernatant and wash the cell pellet twice with sterile PBS or HBSS.

e Cell Counting and Viability:

o Resuspend the cell pellet in a known volume of PBS or HBSS.

o Determine the cell concentration and viability using a hemocytometer and trypan blue
exclusion. Viability should be >95%.

e Cell Suspension for Injection:

o Centrifuge the cells again and resuspend the pellet in the required volume of cold PBS or
HBSS to achieve the desired cell concentration (typically 1-10 x 1076 cells in 100-200 pL).

o (Optional) For poorly engrafting cell lines, resuspend the cells in a 1:1 mixture of
PBS/HBSS and Matrigel on ice.

e Subcutaneous Injection:

o Anesthetize the mouse according to approved institutional protocols.
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o Using a 1 mL syringe with a 25-27 gauge needle, slowly inject the cell suspension (100-
200 pL) subcutaneously into the flank of the mouse.

e Tumor Monitoring:
o Monitor the mice regularly for tumor formation.

o Once tumors are palpable, measure the tumor dimensions (length and width) with calipers
2-3 times per week.

o Calculate tumor volume using the formula: Volume = (Width~2 x Length) / 2.
e Treatment Initiation:

o When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

o Administer PF-05175157 or vehicle control according to the desired dose and schedule.
o Endpoint Analysis:

o Continue treatment and tumor monitoring until the tumors in the control group reach the
predetermined endpoint size.

o Euthanize the mice and excise the tumors.
o Measure the final tumor weight and volume.

o Tissues can be collected for further analysis (e.g., histology, western blotting,
metabolomics).

Patient-Derived Xenograft (PDX) Model Protocol

This protocol describes the implantation of patient tumor tissue into immunodeficient mice.
Materials:

o Fresh patient tumor tissue
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Immunodeficient mice (e.g., NSG)

Sterile surgical instruments

Transport medium (e.g., DMEM with antibiotics)

PBS or HBSS

Syringes and needles or trocars
Procedure:
» Tissue Acquisition: Obtain fresh tumor tissue from surgery or biopsy under sterile conditions.
» Tissue Processing:
o Place the tissue in a sterile petri dish with a small amount of transport medium on ice.
o Mince the tumor tissue into small fragments (approximately 2-3 mms3).
e Subcutaneous Implantation:

Anesthetize the mouse.

[¢]

Make a small incision in the skin on the flank.

[e]

o

Using forceps or a trocar, implant a single tumor fragment subcutaneously.

[¢]

Close the incision with surgical clips or sutures.
e Tumor Monitoring and Passaging:
o Monitor the mice for tumor growth.

o When the tumor reaches a size of approximately 1000-1500 mm?, euthanize the mouse
and excise the tumor.

o The tumor can then be passaged into new cohorts of mice for expansion and subsequent
efficacy studies.
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o Efficacy Study:

o Once a sufficient number of mice with established PDX tumors are available, follow steps
7 and 8 from the CDX protocol for treatment and analysis.

PF-05175157 Formulation and Administration

Formulation for Oral Gavage: A common vehicle for oral administration of PF-05175157 is 0.5%
methylcellulose in sterile water.

Formulation for Intraperitoneal Injection: PF-05175157 can be dissolved in a vehicle such as
DMSO.

Administration:

o Oral Gavage: Administer the PF-05175157 suspension using a gavage needle.

e Intraperitoneal Injection: Inject the PF-05175157 solution into the peritoneal cavity.
Important Considerations:

» All animal procedures should be performed in accordance with institutional guidelines and
approved by the Institutional Animal Care and Use Committee (IACUC).

e The development of PF-05175157 was halted due to thrombocytopenia (low platelet count)
in human trials. While this may not be observed in all preclinical models, it is a factor to
consider in the interpretation of results and potential translational relevance.

e The choice of xenograft model (CDX vs. PDX) will depend on the specific research question.
PDX models are generally considered to better recapitulate the heterogeneity and
microenvironment of human tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/product/b609954?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

e 1. aacrjournals.org [aacrjournals.org]

o 2. researchgate.net [researchgate.net]

o 3. researchgate.net [researchgate.net]

» 4. Inhibition of acetyl-CoA carboxyla ... | Article | H1 Connect [archive.connect.hl1.co]

e 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of
non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for Studying PF-
05175157 in Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609954#experimental-protocol-for-studying-pf-
05175157-in-xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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